

# In-depth Technical Guide: The Mechanism of Action of UM4118 in Cancer Cells

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## Compound of Interest

Compound Name: UM4118

Cat. No.: B15606672

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## Abstract

**UM4118** is a novel small molecule that has demonstrated potent and selective cytotoxic activity against cancer cells, particularly in the context of acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the current understanding of **UM4118**'s mechanism of action. **UM4118** functions as a copper ionophore, disrupting intracellular copper homeostasis and inducing a specialized form of programmed cell death known as cuproptosis. This document details the molecular pathways implicated in **UM4118**-induced cell death, summarizes key quantitative data from preclinical studies, provides detailed experimental methodologies for relevant assays, and visualizes the core mechanisms through signaling and workflow diagrams.

## Core Mechanism of Action: Induction of Cuproptosis

**UM4118**'s primary mechanism of action is the induction of cuproptosis, a recently identified form of regulated cell death triggered by excess intracellular copper. As a copper ionophore, **UM4118** facilitates the transport of copper ions across cellular membranes, leading to a rapid increase in intracellular copper concentrations.<sup>[1][2]</sup> This targeted disruption of copper homeostasis is particularly effective in cancer cells, which often exhibit a higher demand for copper compared to normal cells.<sup>[1]</sup>

The accumulation of intracellular copper, facilitated by **UM4118**, leads to the aggregation of lipoylated proteins within the mitochondria.[1] Specifically, **UM4118** has been shown to induce the aggregation of dihydrolipoamide S-acetyltransferase (DLAT), a key component of the pyruvate dehydrogenase complex.[1] This event disrupts the tricarboxylic acid (TCA) cycle and impairs mitochondrial respiration, ultimately leading to cell death.[1] Studies have demonstrated that **UM4118** impairs maximal mitochondrial respiration capacity in AML cells.[1]

## Quantitative Data

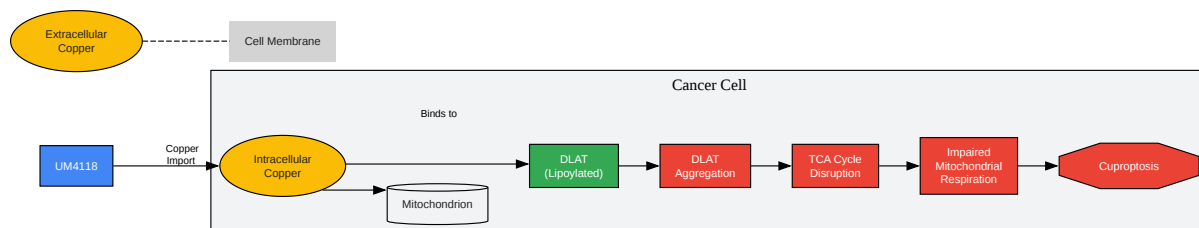
The following table summarizes the available quantitative data regarding the activity of **UM4118** in cancer cells.

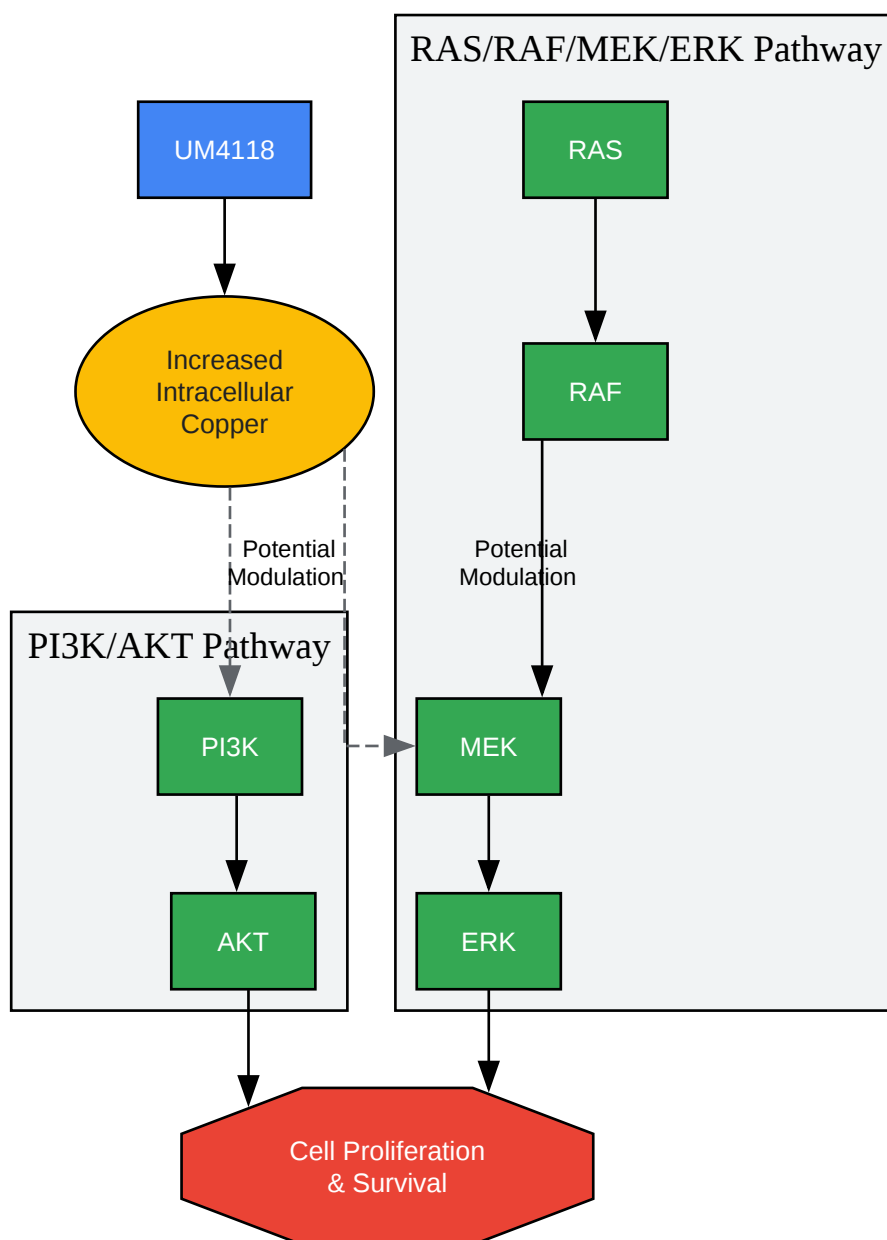
Parameter	Cell Type	Value	Reference
IC50	Primary AML specimens (SF3B1-mutated)	Significantly lower than in SF3B1 wild-type	[1]
IC50	Panel of 14 primary AML specimens	Varies, with higher sensitivity in SF3B1-mutated samples	[1]
Effect on Mitochondrial Respiration	OCI-AML5 cells	Impairs maximal respiration capacity	[1]
Intracellular Copper Levels	OCI-AML5 cells	Significantly increased after 3-hour exposure	[1]

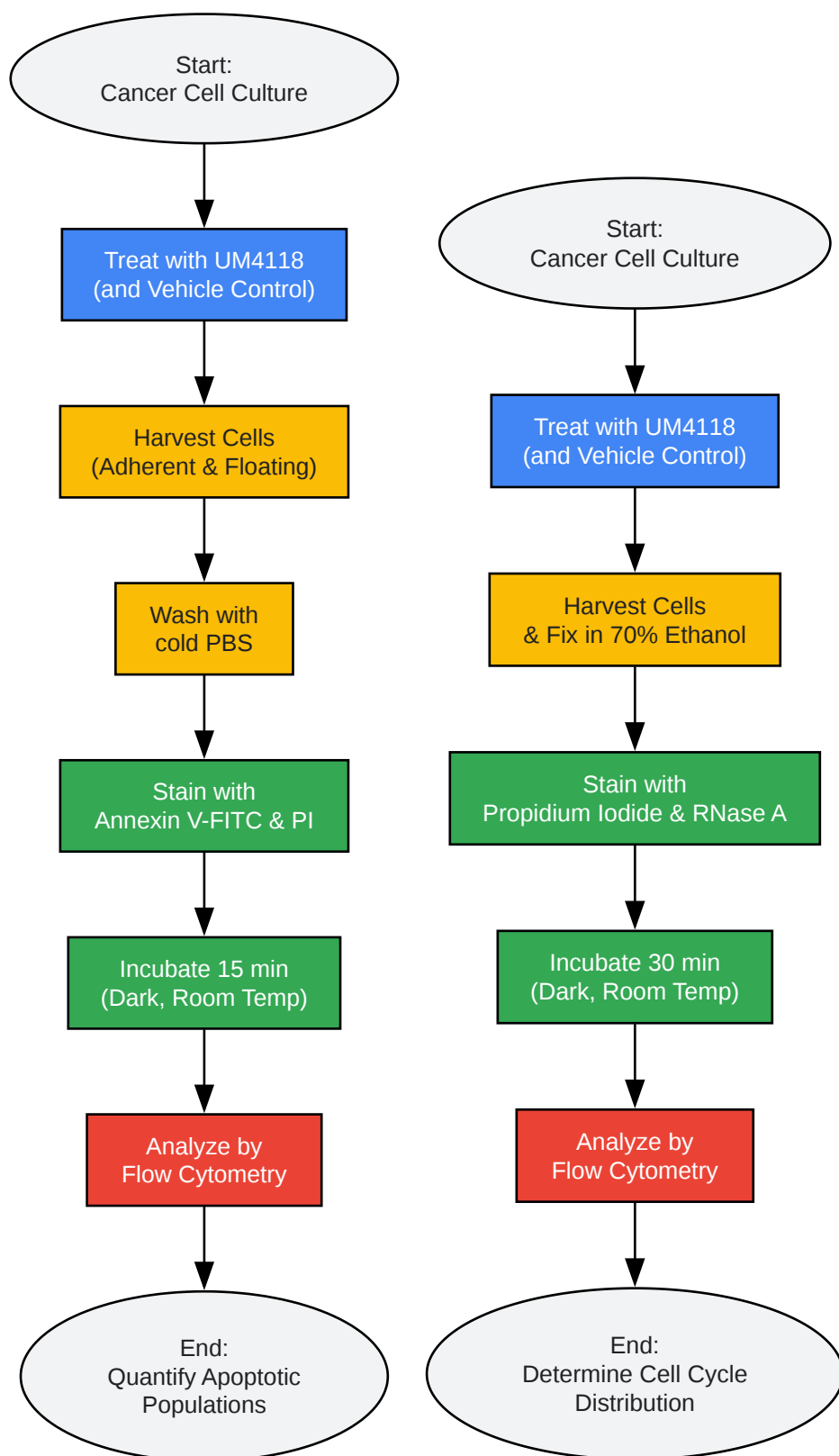
## Signaling Pathways

### Cuproptosis Signaling Pathway

The central signaling pathway initiated by **UM4118** is the cuproptosis pathway. The key molecular events are depicted in the diagram below.







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## References

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